N,N'-bis[(4-chlorophenyl)methyl]propanediamide
Description
N,N'-bis[(4-chlorophenyl)methyl]propanediamide (CAS: 379254-86-1) is a symmetrical bisamide compound characterized by two 4-chlorobenzyl groups attached to the nitrogen atoms of a propanediamide backbone. Its molecular formula is C₁₇H₁₆Cl₂N₂O₂, with a molecular weight of 351.2 g/mol . The compound is a liquid at room temperature and is primarily utilized in research and commercial applications, particularly as a precursor or intermediate in pharmaceutical and materials chemistry . The 4-chlorophenylmethyl substituents contribute to its lipophilic nature, influencing solubility and reactivity in synthetic pathways.
Properties
IUPAC Name |
N,N'-bis[(4-chlorophenyl)methyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-5-1-12(2-6-14)10-20-16(22)9-17(23)21-11-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYWOIPZKODLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC(=O)NCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243077 | |
| Record name | N1,N3-Bis[(4-chlorophenyl)methyl]propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-86-1 | |
| Record name | N1,N3-Bis[(4-chlorophenyl)methyl]propanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N3-Bis[(4-chlorophenyl)methyl]propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-chlorophenyl)methyl]propanediamide typically involves the reaction of 4-chlorobenzylamine with malonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of N,N’-bis[(4-chlorophenyl)methyl]propanediamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(4-chlorophenyl)methyl]propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N,N'-bis[(4-chlorophenyl)methyl]propanediamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Converting to carboxylic acids using agents like potassium permanganate.
- Reduction : Yielding amines through reactions with lithium aluminum hydride.
- Substitution Reactions : Engaging with nucleophiles such as hydroxides or amines.
Biology
This compound has been investigated for its biological activities , particularly:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains, suggesting potential use in treating resistant infections.
- Anticancer Activity : Studies indicate that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Antimicrobial Activity Study
A study assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) indicating significant antimicrobial potential.
Anticancer Research
In vitro experiments on cancer cell lines revealed that this compound significantly reduces cell viability in a dose-dependent manner. Markers of apoptosis, such as cleaved PARP and activated caspases, were noted, supporting its potential as an anticancer agent .
Toxicological Profile
Preliminary toxicological studies suggest low acute toxicity in animal models; however, comprehensive long-term safety assessments are necessary before clinical applications can be considered .
Summary Table of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Antimicrobial | Effective against resistant bacterial strains | MIC values indicate substantial efficacy |
| Anticancer | Induces apoptosis in cancer cell lines | Dose-dependent reduction in cell viability |
| Enzyme Inhibition | Potential inhibition of key enzymes involved in signaling | Modulates cellular responses |
| Receptor Modulation | Influences physiological processes via receptor binding | Alters apoptosis pathways |
Mechanism of Action
The mechanism of action of N,N’-bis[(4-chlorophenyl)methyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogues
N,N'-bis(4-chlorophenyl)propanediamide (CAS: 17722-20-2) Structure: Lacks the benzyl linker; 4-chlorophenyl groups are directly bonded to the amide nitrogens. Formula: C₁₅H₁₂Cl₂N₂O₂ (MW: 335.2 g/mol) .
N,N'-bis(2,3-dichlorophenyl)propanediamide (CAS: 36476-40-1) Structure: Dichloro substitution at the 2- and 3-positions of the phenyl rings. Formula: C₁₅H₁₀Cl₄N₂O₂ (MW: 398.1 g/mol) .
Electron-Withdrawing/Donating Group Analogues
N,N'-bis(4-nitrophenyl)propanediamide (CAS: 1900-40-9)
- Structure : Nitro groups at the para position.
- Formula : C₁₅H₁₂N₄O₆ (MW: 344.3 g/mol) .
- Key Difference : Nitro groups enhance electrophilicity, making this compound reactive in nucleophilic substitution reactions. Applications include explosive precursors or redox-active scaffolds .
N,N'-bis[(4-methoxyphenyl)methylideneamino]propanediamide (CAS: 73692-65-6) Structure: Methoxy groups and imine linkages (Schiff base). Formula: C₁₉H₂₀N₄O₄ (MW: 392.4 g/mol) . Impact: Methoxy groups increase electron density, enhancing solubility in polar solvents. The imine moiety allows for metal coordination, useful in catalysis or sensor design .
Backbone and Linker Modifications
N,N'-bis[2-(4-methoxyphenyl)ethyl]propanediamide
- Structure : Ethyl linkers between the amide and 4-methoxyphenyl groups.
- Formula : C₂₁H₂₆N₂O₄ (MW: 394.4 g/mol) .
- Key Difference : Extended alkyl chains improve flexibility and may enhance membrane permeability in biological systems .
N,N'-bis(4-chlorophenyl)-2-(2,4,6-trimethylphenyl)propanediamide Structure: Additional 2,4,6-trimethylphenyl substituent on the propanediamide backbone.
Metal Coordination Analogues
Silver(I) [N,N'-bis(4-methoxyphenyl)-3,6-dithiaoctanediamide]triflate
- Structure : Dithiaoctanediamide backbone with 4-methoxyphenyl groups and a silver triflate complex.
- Application : Demonstrates high selectivity for silver ions, relevant in ion-selective sensors or metallodrugs .
Copper(II) [N,N'-bis(2-methoxyethyl)malonamide]nitrate
Structural and Functional Implications
Physicochemical Properties
Biological Activity
N,N'-bis[(4-chlorophenyl)methyl]propanediamide, a compound with the molecular formula C17H16Cl2N2O2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16Cl2N2O2
- Molecular Weight : 351.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cellular responses.
- Receptor Modulation : By binding to certain receptors, it can influence physiological processes such as apoptosis and microbial growth inhibition .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as:
- Activation of Caspases : The compound activates caspases, which are crucial for the execution phase of apoptosis.
- Disruption of Mitochondrial Membrane Potential : This disruption leads to the release of pro-apoptotic factors from the mitochondria .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.
-
Anticancer Research :
- In a laboratory setting, this compound was tested on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with significant induction of apoptosis markers such as cleaved PARP and activated caspases.
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is crucial for further development. Preliminary studies suggest that while the compound exhibits low acute toxicity in animal models, further investigations are necessary to assess long-term effects and safety profiles .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
